molecular formula C18H16N2OS B2926657 (Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide CAS No. 1321913-57-8

(Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide

Cat. No. B2926657
CAS RN: 1321913-57-8
M. Wt: 308.4
InChI Key: XGSDBJXKSNVPTK-QXMHVHEDSA-N
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Description

“(Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of similar thiazole derivatives has been reported in the literature . A series of 2-[4-(thiazol-2-yl)phenyl]propionic acids were prepared by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .


Molecular Structure Analysis

The molecular structure of thiazole derivatives has been studied using various computational methods . The HOMO, LUMO, and MESP plots of the molecule are plotted to describe its nature and reactivity . The UV spectra are calculated by using TDDFT on the optimized geometry .


Chemical Reactions Analysis

Thiazole derivatives have been found to participate in various chemical reactions. For instance, a series of 2-[4-(thiazol-2-yl)phenyl]propionic acids were prepared by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be analyzed using various computational methods . For instance, the optoelectronic properties of the molecule can be calculated using the DFT/6–311++G(d,p) method .

Mechanism of Action

While the specific mechanism of action for “(Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide” is not mentioned in the retrieved papers, thiazole derivatives have been found to exhibit various biological activities. For instance, some thiazole derivatives have been found to inhibit cyclooxygenase, an enzyme involved in inflammation .

properties

IUPAC Name

(Z)-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-2-14-9-6-10-15-17(14)20-18(22-15)19-16(21)12-11-13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,19,20,21)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSDBJXKSNVPTK-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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